molecular formula C17H14N4OS B11011821 2-(4-Methoxybenzyl)-7-(3-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine

2-(4-Methoxybenzyl)-7-(3-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B11011821
M. Wt: 322.4 g/mol
InChI Key: UMUVPPKPJBXPSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Methoxybenzyl)-7-(3-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine: is a heterocyclic compound with a fused triazolo-pyrimidine ring system. It exhibits diverse pharmacological activities and has drawn attention in both medicinal and synthetic chemistry.

Chemical Reactions Analysis

Reactions::

    Oxidation: The compound may undergo oxidation reactions.

    Reduction: Reduction processes are possible.

    Substitution: Substituent modifications can occur.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄).

    Substitution: Various nucleophiles (e.g., amines, thiols) and electrophiles (e.g., alkyl halides).

Major Products:: The specific products depend on the reaction conditions and substituents. Detailed studies are needed to identify major reaction products.

Scientific Research Applications

Mechanism of Action

The precise mechanism remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

Remember that further studies are essential to fully understand the compound’s properties and applications

Properties

Molecular Formula

C17H14N4OS

Molecular Weight

322.4 g/mol

IUPAC Name

2-[(4-methoxyphenyl)methyl]-7-thiophen-3-yl-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C17H14N4OS/c1-22-14-4-2-12(3-5-14)10-16-19-17-18-8-6-15(21(17)20-16)13-7-9-23-11-13/h2-9,11H,10H2,1H3

InChI Key

UMUVPPKPJBXPSY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC2=NN3C(=CC=NC3=N2)C4=CSC=C4

Origin of Product

United States

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